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Compound of Interest

Compound Name: 2,3-Dibromo-6-picoline

Cat. No.: B1592478 Get Quote

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of the structural and electronic properties of heterocyclic compounds is

paramount. 2,3-Dibromo-6-picoline, a substituted pyridine, presents a unique substitution

pattern that influences its chemical reactivity and potential applications as a building block in

medicinal chemistry and materials science. This technical guide provides an in-depth analysis

of the expected spectroscopic data for 2,3-Dibromo-6-picoline, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of

published experimental spectra for this specific isomer, this guide will focus on a detailed

prediction and interpretation of its spectroscopic characteristics, drawing upon established

principles and comparative data from related brominated picoline isomers.

Molecular Structure and Expected Spectroscopic
Features
2,3-Dibromo-6-picoline, with the chemical formula C₆H₅Br₂N, possesses a pyridine ring

substituted with two bromine atoms at the 2 and 3 positions and a methyl group at the 6

position. This arrangement of a weak electron-donating group (methyl) and two strongly

electron-withdrawing groups (bromo) on the pyridine ring creates a distinct electronic

environment that will be reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2,3-Dibromo-6-picoline, we will predict the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to

the two protons on the pyridine ring and one signal in the aliphatic region for the methyl group

protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,3-Dibromo-6-picoline

Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

H-4 ~ 7.6 - 7.8 Doublet ~ 8.0

Deshielded by

the adjacent

bromine at C-3

and the nitrogen

atom. Coupled to

H-5.

H-5 ~ 7.1 - 7.3 Doublet ~ 8.0

Shielded relative

to H-4, but

deshielded by

the adjacent

nitrogen.

Coupled to H-4.

CH₃ ~ 2.5 - 2.7 Singlet -

Typical chemical

shift for a methyl

group attached

to a pyridine ring.

Causality behind Experimental Choices: The choice of a standard deuterated solvent such as

chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is crucial for acquiring high-resolution

spectra. The predicted chemical shifts are based on the additive effects of the substituents on
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the pyridine ring. The bromine atoms are strongly electronegative and will deshield adjacent

protons, while the methyl group is weakly electron-donating.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to display six distinct signals, one for each carbon atom in

the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,3-Dibromo-6-picoline

Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C-2 ~ 140 - 142

Directly attached to a bromine

atom and adjacent to the

nitrogen, leading to significant

deshielding.

C-3 ~ 125 - 127

Directly attached to a bromine

atom, resulting in a downfield

shift.

C-4 ~ 138 - 140

Deshielded by the adjacent

bromine at C-3 and the

nitrogen atom.

C-5 ~ 122 - 124

Expected to be the most

upfield of the aromatic

carbons.

C-6 ~ 158 - 160

Attached to the nitrogen and

the methyl group, leading to a

downfield shift.

CH₃ ~ 23 - 25

Typical chemical shift for a

methyl group on a pyridine

ring.

Trustworthiness of Predictions: These predictions are grounded in the well-established effects

of substituents on the chemical shifts of aromatic carbons. The presence of two bromine atoms
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is expected to significantly influence the electronic distribution within the pyridine ring, leading

to the predicted downfield shifts for the carbon atoms directly attached to them.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

detecting the vibrational frequencies of its bonds.

Table 3: Predicted IR Absorption Bands for 2,3-Dibromo-6-picoline

Wavenumber (cm⁻¹) Vibration Intensity

3100 - 3000 C-H stretch (aromatic) Medium-Weak

2980 - 2850 C-H stretch (aliphatic, CH₃) Medium-Weak

1600 - 1550 C=C and C=N ring stretching Medium-Strong

1450 - 1400 C-H bend (CH₃) Medium

1100 - 1000 C-Br stretch Strong

850 - 800 C-H out-of-plane bend Strong

Experimental Protocol: To obtain an IR spectrum, the sample would typically be prepared as a

thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. The

spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Diagram: Predicted IR Spectral Regions
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Caption: Key vibrational regions in the predicted IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. For 2,3-Dibromo-6-picoline, the mass spectrum will be characterized by a

distinctive isotopic pattern due to the presence of two bromine atoms.

Predicted Mass Spectrum
Molecular Ion (M⁺): Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

Therefore, the molecular ion peak for a molecule containing two bromine atoms will appear

as a triplet of peaks.

M⁺: [C₆H₅⁷⁹Br₂N]⁺

(M+2)⁺: [C₆H₅⁷⁹Br⁸¹BrN]⁺
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(M+4)⁺: [C₆H₅⁸¹Br₂N]⁺ The relative intensities of these peaks are expected to be in a ratio

of approximately 1:2:1. The calculated monoisotopic mass of the M⁺ peak is

approximately 248.88 g/mol .

Fragmentation Pattern: Common fragmentation pathways would involve the loss of a

bromine atom ([M-Br]⁺), followed by the loss of the second bromine atom. Loss of a methyl

radical ([M-CH₃]⁺) is also a possible fragmentation pathway.

Diagram: Isotopic Pattern of the Molecular Ion
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Caption: Expected 1:2:1 isotopic pattern for the molecular ion.

Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS

spectroscopic data for 2,3-Dibromo-6-picoline. While experimental data for this specific

isomer is not readily available in the public domain, the principles of spectroscopy and

comparison with related compounds allow for a robust and reliable prediction of its key spectral

features. These predictions offer a valuable resource for researchers in the identification and

characterization of this compound and can guide further experimental work in the synthesis

and application of novel substituted pyridines.
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References
Due to the predictive nature of this guide and the lack of specific literature for 2,3-Dibromo-6-
picoline's spectroscopic data, a formal reference list with clickable URLs to direct sources is

not applicable. The predictions are based on fundamental principles of spectroscopic

interpretation, which are detailed in numerous standard organic chemistry and spectroscopy

textbooks.

To cite this document: BenchChem. [Spectroscopic Characterization of 2,3-Dibromo-6-
picoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1592478#2-3-dibromo-6-picoline-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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